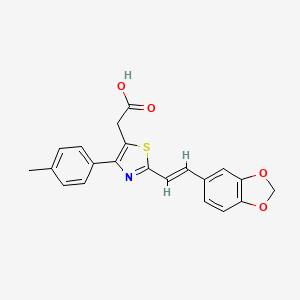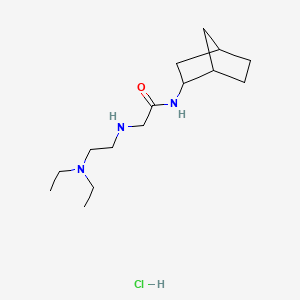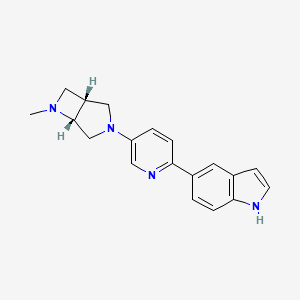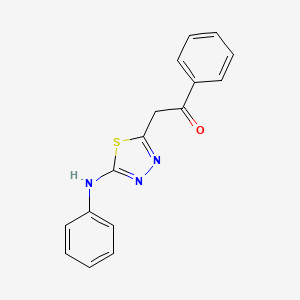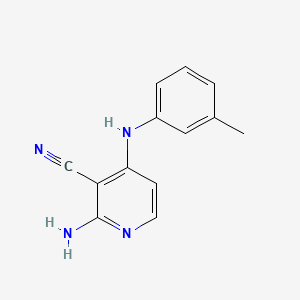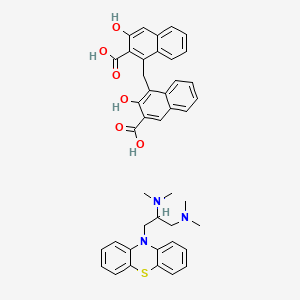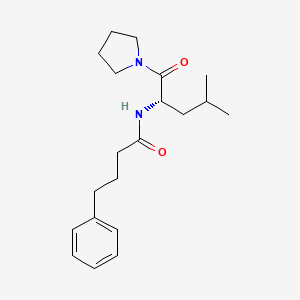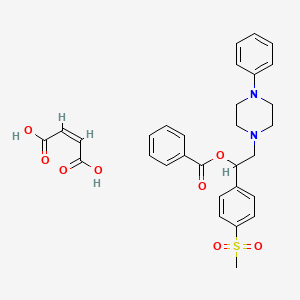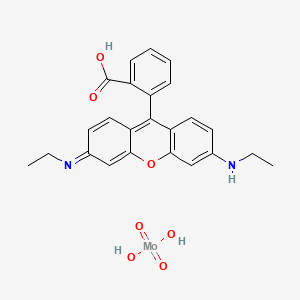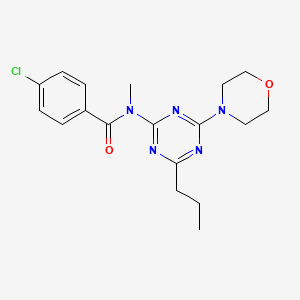![molecular formula C21H21FN2O8 B12725308 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid CAS No. 83658-26-8](/img/structure/B12725308.png)
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a fluorophenyl group attached to a dihydroisoquinoline moiety, which is further linked to an ethanamine group. The presence of oxalic acid as a counterion adds to its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be done through a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethanamine Group: The final step involves the introduction of the ethanamine group. This can be achieved through a reductive amination reaction, where the intermediate product reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the ethanamine group is oxidized to form an imine or a nitrile derivative.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to a fully saturated isoquinoline ring.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Fully saturated isoquinoline ring.
Substitution: Hydroxyl or amino-substituted derivatives.
科学的研究の応用
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its interactions with biological macromolecules can provide insights into cellular processes and signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity and triggering downstream signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and selectivity, allowing for targeted effects. Additionally, the dihydroisoquinoline core can interact with various biological macromolecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
- 2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine
- 2-[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine
- 2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine
Uniqueness
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine stands out due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity. This unique feature allows for more targeted interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
特性
CAS番号 |
83658-26-8 |
|---|---|
分子式 |
C21H21FN2O8 |
分子量 |
448.4 g/mol |
IUPAC名 |
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid |
InChI |
InChI=1S/C17H17FN2.2C2H2O4/c18-16-8-4-3-7-15(16)17-14-6-2-1-5-12(14)11-13(20-17)9-10-19;2*3-1(4)2(5)6/h1-8,13H,9-11,19H2;2*(H,3,4)(H,5,6) |
InChIキー |
BGVKBWCHPRTPNO-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(C2=CC=CC=C21)C3=CC=CC=C3F)CCN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



